6-(1-Adamantyl)-2-[(2-cyanoethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
6-(1-Adamantyl)-2-[(2-cyanoethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a cyanoethylsulfanyl group, and a trifluoromethyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Adamantyl)-2-[(2-cyanoethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Adamantyl Group: The adamantyl group is introduced via a Friedel-Crafts alkylation reaction, where adamantane is reacted with the nicotinonitrile core in the presence of a Lewis acid catalyst.
Attachment of the Cyanoethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable cyanoethylsulfanyl precursor with the nicotinonitrile core.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(1-Adamantyl)-2-[(2-cyanoethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethylsulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(1-Adamantyl)-2-[(2-cyanoethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 6-(1-Adamantyl)-2-[(2-cyanoethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the adamantyl group can enhance the compound’s ability to cross cell membranes, while the trifluoromethyl group can increase its metabolic stability.
Comparison with Similar Compounds
Similar Compounds
6-(1-Adamantyl)-2-[(2-cyanoethyl)sulfanyl]-4-methylnicotinonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.
6-(1-Adamantyl)-2-[(2-cyanoethyl)sulfanyl]-4-chloronicotinonitrile: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
6-(1-Adamantyl)-2-[(2-cyanoethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and metabolic stability compared to its analogs. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics.
Properties
IUPAC Name |
6-(1-adamantyl)-2-(2-cyanoethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3S/c21-20(22,23)16-7-17(26-18(15(16)11-25)27-3-1-2-24)19-8-12-4-13(9-19)6-14(5-12)10-19/h7,12-14H,1,3-6,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWOKISZWBWFAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C(=C4)C(F)(F)F)C#N)SCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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